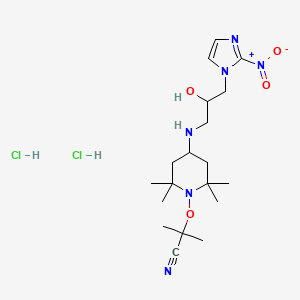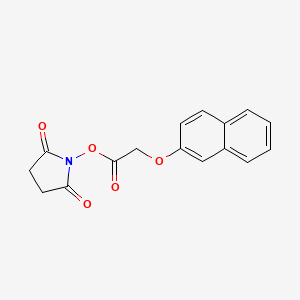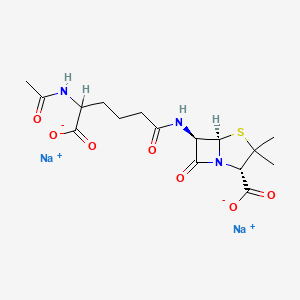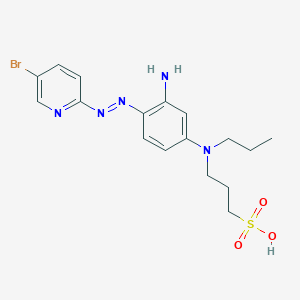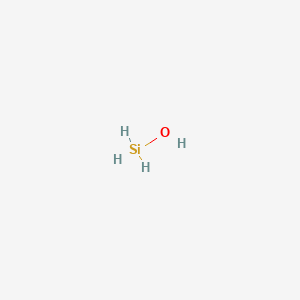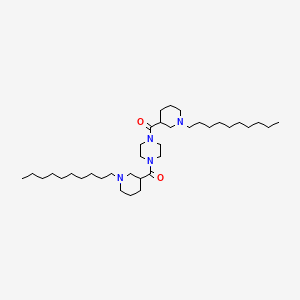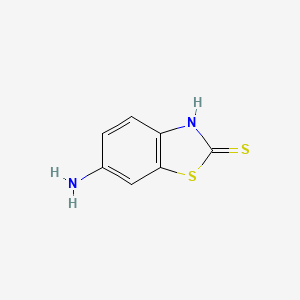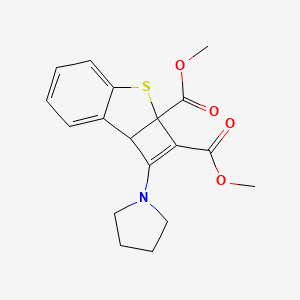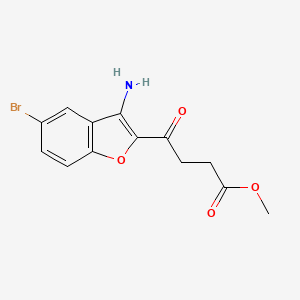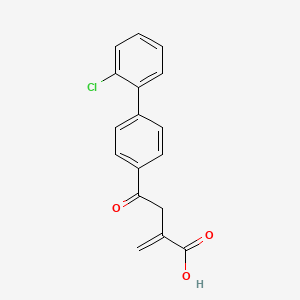
Itanoxone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itanoxone is a chemical compound known for its pharmacological properties, particularly in regulating cholesterol, lipids, and uric acid levels . It is chemically identified as 4-(2’-chloro-[1,1’-biphenyl]-4-yl)-2-methylene-4-oxobutanoic acid . This compound has been studied for its potential therapeutic applications, including its hypolipidemic and hypo-uricemic effects .
Preparation Methods
Itanoxone can be synthesized through a Friedel-Crafts reaction between itaconic anhydride and 2-chlorobiphenyl . This method involves the use of a Lewis acid catalyst, such as aluminum chloride, under controlled conditions to facilitate the reaction. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques to remove impurities .
Chemical Reactions Analysis
Itanoxone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Itanoxone has been extensively studied for its scientific research applications in various fields. In chemistry, this compound is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, this compound’s hypolipidemic and hypo-uricemic properties make it a potential candidate for treating conditions related to high cholesterol and uric acid levels . Additionally, this compound has been investigated for its anti-inflammatory properties and its potential use in developing new anti-inflammatory agents . In the industrial sector, this compound’s chemical properties make it useful in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of itanoxone involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the enzyme xanthine oxidase, which plays a key role in the production of uric acid . By inhibiting this enzyme, this compound reduces the levels of uric acid in the body, thereby exerting its hypo-uricemic effect. Additionally, this compound’s hypolipidemic effect is believed to be mediated through its interaction with lipid metabolism pathways, although the exact molecular targets and mechanisms are still under investigation .
Comparison with Similar Compounds
Itanoxone is structurally similar to other hypolipidemic and hypo-uricemic agents, such as fenofibrate and allopurinol . this compound is unique in its dual action on both cholesterol and uric acid levels, making it a versatile compound for therapeutic applications. Similar compounds include:
- Fenofibrate: Primarily used to reduce cholesterol levels.
- Allopurinol: Used to reduce uric acid levels.
- Nabumetone: An anti-inflammatory agent with a similar mode of interaction with enzymes .
This compound’s unique combination of hypolipidemic and hypo-uricemic properties distinguishes it from these similar compounds, offering potential advantages in treating conditions that involve both high cholesterol and uric acid levels .
Properties
CAS No. |
58182-63-1 |
|---|---|
Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21) |
InChI Key |
HJWLWNLAIBFKDO-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Key on ui other cas no. |
58182-63-1 |
Synonyms |
4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid F 1379 itanoxone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



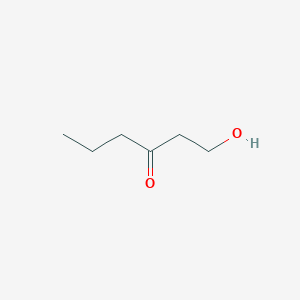
![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)
